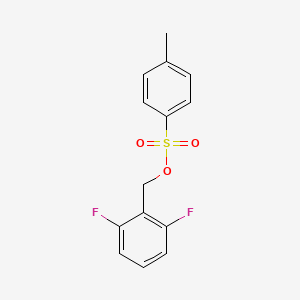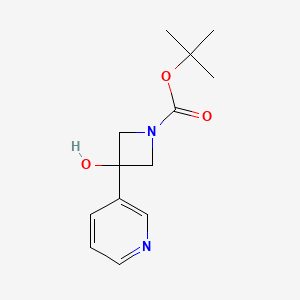
(2,6-Difluorophenyl)methyl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Difluorophenyl)methyl 4-methylbenzene-1-sulfonate: is an organic compound that features a sulfonate ester functional group. This compound is characterized by the presence of two fluorine atoms on the phenyl ring and a methyl group on the benzene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Difluorophenyl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of (2,6-difluorophenyl)methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, it can be used as a precursor in the synthesis of other compounds that undergo these reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Conditions: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and may require heating to accelerate the reaction.
Major Products: The major products of these reactions depend on the nucleophile used. For example, reaction with an amine would yield an amine derivative, while reaction with a thiol would yield a thiol derivative.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Biology and Medicine:
Drug Development: It serves as a building block in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mécanisme D'action
The mechanism of action of (2,6-Difluorophenyl)methyl 4-methylbenzene-1-sulfonate involves its ability to act as an electrophile in chemical reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into organic molecules.
Comparaison Avec Des Composés Similaires
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: This compound also contains a difluorophenyl group and is used in similar synthetic applications.
Benzyl Chloride: While structurally different, benzyl chloride is another compound used for introducing benzyl groups into molecules.
Uniqueness: The presence of both fluorine atoms and a sulfonate ester group in (2,6-Difluorophenyl)methyl 4-methylbenzene-1-sulfonate makes it particularly useful in reactions where these functional groups are required. Its unique reactivity profile allows for the selective introduction of functional groups in complex synthetic pathways.
Propriétés
Numéro CAS |
2157334-43-3 |
|---|---|
Formule moléculaire |
C14H12F2O3S |
Poids moléculaire |
298.31 g/mol |
Nom IUPAC |
(2,6-difluorophenyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H12F2O3S/c1-10-5-7-11(8-6-10)20(17,18)19-9-12-13(15)3-2-4-14(12)16/h2-8H,9H2,1H3 |
Clé InChI |
LKDHAFJXPONGNS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=C(C=CC=C2F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-Chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13554865.png)

![Tert-butyl3-(chloromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13554883.png)


![2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13554904.png)




